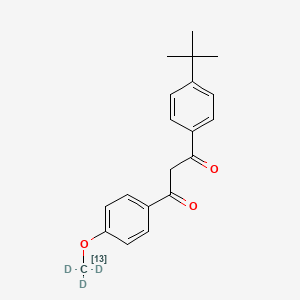

Avobenzone-13C-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-3-[4-(trideuterio(113C)methoxy)phenyl]propane-1,3-dione |

InChI |

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3/i4+1D3 |

InChI Key |

XNEFYCZVKIDDMS-JGWVFYFMSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of Avobenzone-13C-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of the isotopically labeled compound Avobenzone-13C-d3. This information is critical for a variety of research applications, including its use as an internal standard in pharmacokinetic studies and mass spectrometry-based quantitative analyses.

Molecular Composition and Weight

This compound is a stable, isotopically labeled form of Avobenzone, a common UVA filter in sunscreens. The labeling involves the substitution of one carbon atom with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms with deuterium (D), the heavy isotope of hydrogen. This isotopic enrichment is crucial for its application as an internal standard, allowing for its differentiation from the unlabeled endogenous or administered compound.

The molecular formula for this compound is C₁₉[¹³C]H₁₉D₃O₃.[1][2][3][4] Its molecular weight is 314.4 g/mol .[1]

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound.

| Parameter | Value |

| Chemical Name | 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-¹³C-d₃)phenyl]-1,3-propanedione |

| Molecular Formula | C₁₉[¹³C]H₁₉D₃O₃ |

| Molecular Weight | 314.4 g/mol |

| Purity (deuterated forms) | ≥99% |

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this determination is outlined below.

Objective: To confirm the molecular weight of this compound using high-resolution mass spectrometry (HRMS).

Materials:

-

This compound standard

-

High-performance liquid chromatography (HPLC) grade acetonitrile

-

HPLC grade water

-

Formic acid (for mass spectrometry)

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in acetonitrile to a final concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometry Analysis: The working solution is infused directly into the mass spectrometer or injected via an HPLC system. The mass spectrometer is operated in positive ion mode, and the full scan mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

-

Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the protonated molecule, [M+H]⁺. The accurate mass of this ion is measured, and the molecular weight is calculated by subtracting the mass of a proton. The isotopic pattern is also examined to confirm the presence of the ¹³C and deuterium labels.

Diagrams

The following diagrams illustrate the logical workflow for determining the molecular weight of this compound.

Caption: Workflow for Molecular Weight Determination.

Caption: Constituent Elements and Isotopes.

References

In-Depth Technical Guide: Synthesis and Characterization of Avobenzone-13C-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Avobenzone-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of avobenzone in various analytical applications, particularly in pharmaceutical and cosmetic research.

Introduction

This compound is a stable isotope-labeled version of avobenzone, a widely used broad-spectrum UVA filter in sunscreens and other personal care products. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of such an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-13C-d3)phenyl]-1,3-propanedione | [1] |

| Synonyms | BMDBM-13C-d3, Butyl Methoxydibenzoylmethane-13C-d3 | [1] |

| CAS Number | 2933758-47-3 | [1] |

| Molecular Formula | C₁₉[¹³C]H₁₉D₃O₃ | [1] |

| Molecular Weight | 314.4 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃) | |

| Solubility | Soluble in Acetonitrile, DMSO, and Dimethylformamide |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary to the manufacturers, a plausible synthetic route can be inferred based on the well-established synthesis of unlabeled avobenzone and common isotopic labeling techniques. The standard synthesis of avobenzone involves a Claisen condensation reaction.

The isotopic labels in this compound are located on the methoxy group. This suggests that the synthesis would utilize a labeled precursor, specifically 4-methoxy-13C-d3-acetophenone or a subsequent methylation step would be performed using a labeled methylating agent.

Postulated Synthesis Workflow

The following diagram illustrates a likely synthetic workflow for this compound.

Caption: Postulated synthesis workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols based on the general synthesis of avobenzone.

Step 1: Synthesis of 4-(methoxy-13C-d3)acetophenone

-

Materials: 4-hydroxyacetophenone, [¹³C]d₃-Methyl iodide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add [¹³C]d₃-Methyl iodide to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-(methoxy-13C-d3)acetophenone.

-

Step 2: Synthesis of this compound (Claisen Condensation)

-

Materials: 4-tert-butylbenzoic methyl ester, 4-(methoxy-13C-d3)acetophenone, Sodium amide (NaNH₂), Toluene.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylbenzoic methyl ester and 4-(methoxy-13C-d3)acetophenone in anhydrous toluene.

-

Slowly add sodium amide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for completion by TLC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., 10% HCl) until the pH is acidic.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Step 3: Purification

-

Procedure:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol).

-

Alternatively, for higher purity, column chromatography on silica gel can be employed using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

-

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. While specific spectral data for this compound is not publicly available, this section outlines the expected analytical techniques and provides reference data for unlabeled avobenzone.

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Expected Analytical Data

The following tables summarize the expected and reference analytical data for the characterization of this compound.

Table 1: ¹H NMR Data (Reference: Unlabeled Avobenzone in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 17.05 | s | 1H | Enol -OH |

| 7.97 | d | 2H | Aromatic CH |

| 7.91 | d | 2H | Aromatic CH |

| 7.49 | d | 2H | Aromatic CH |

| 6.97 | d | 2H | Aromatic CH |

| 6.78 | s | 1H | Enol CH |

| 3.87 | s | 3H | -OCH₃ |

| 1.35 | s | 9H | -C(CH₃)₃ |

Note: In the ¹H NMR spectrum of this compound, the singlet at approximately 3.87 ppm corresponding to the methoxy protons would be absent due to deuteration.

Table 2: ¹³C NMR Data (Reference: Unlabeled Avobenzone in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 186.1 | C=O |

| 182.6 | C=O |

| 163.5 | Aromatic C-O |

| 157.0 | Aromatic C-C(CH₃)₃ |

| 133.0 | Aromatic C |

| 131.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 114.0 | Aromatic CH |

| 92.0 | Enol CH |

| 55.5 | -OCH₃ |

| 35.0 | -C(CH₃)₃ |

| 31.0 | -C(CH₃)₃ |

Note: In the ¹³C NMR spectrum of this compound, the signal for the methoxy carbon at approximately 55.5 ppm would show coupling to deuterium and would be influenced by the ¹³C label, potentially appearing as a multiplet with a different chemical shift.

Table 3: Mass Spectrometry Data

| Parameter | Expected Value for this compound | Reference Value for Avobenzone |

| Molecular Ion [M]⁺ | m/z 314.4 | m/z 310.4 |

| [M+H]⁺ | m/z 315.4 | m/z 311.4 |

| [M+Na]⁺ | m/z 337.4 | m/z 333.4 |

Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the presence of the isotopic labels.

Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of avobenzone. Its application is crucial in:

-

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of avobenzone in biological matrices such as plasma, urine, and tissue samples.

-

Cosmetic and pharmaceutical formulation analysis: To ensure the correct dosage and stability of avobenzone in sunscreen and other dermatological products.

-

Environmental monitoring: To quantify the presence of avobenzone in environmental samples, such as water and soil, to assess its environmental fate and potential impact.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug development, cosmetics, and environmental science. Its synthesis, although not publicly detailed, can be reasonably inferred from established chemical principles. The rigorous characterization of this isotopically labeled compound ensures its suitability as an internal standard, enabling reliable and accurate quantification of avobenzone in a variety of complex matrices. This technical guide provides a foundational understanding for the synthesis and characterization of this compound, empowering professionals in their research and development endeavors.

References

Isotopic Purity of Avobenzone-13C-d3 Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Avobenzone-13C-d3 internal standard. This standard is crucial for the accurate quantification of avobenzone in various matrices using mass spectrometry-based methods. Understanding its isotopic composition is paramount for ensuring data integrity in research, clinical, and quality control settings.

Overview of this compound

This compound is a stable isotope-labeled version of Avobenzone, a common UVA filter found in sunscreen products. It is designed for use as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The labeling with one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms provides a distinct mass shift from the unlabeled Avobenzone, enabling precise measurement.

The formal name for this compound is 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-¹³C-d₃)phenyl]-1,3-propanedione.[1] Its molecular formula is C₁₉[¹³C]H₁₉D₃O₃, with a molecular weight of approximately 314.4 g/mol .[1][3]

Quantitative Isotopic Purity Data

The isotopic purity of a stable isotope-labeled standard is a critical parameter that defines its quality. It is typically determined by assessing the percentage of the desired labeled species and the distribution of other isotopic variants.

Based on commercially available information, the isotopic purity of this compound is specified as follows:

| Parameter | Specification | Source |

| Deuterated Forms | ≥99% (d₁-d₃) | Cayman Chemical |

| Chemical Purity (NMR) | ≥98% | MedchemExpress (for unlabeled Avobenzone) |

Note: The specification "≥99% deuterated forms (d₁-d₃)" indicates that the sum of all deuterated species (d₁, d₂, and d₃) is at least 99%. A more detailed isotopic distribution is often provided in a batch-specific Certificate of Analysis, which may not be publicly available. For highly accurate quantitative studies, it is recommended to obtain the batch-specific data from the supplier.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for standards like this compound typically involves a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of a labeled compound.

Methodology:

-

Sample Preparation: A solution of the this compound standard is prepared in a suitable solvent (e.g., acetonitrile, methanol).

-

Chromatographic Separation (Optional but Recommended): The sample is introduced into an LC or GC system to separate the analyte of interest from any potential impurities.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis of Avobenzone.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to resolve the isotopic peaks.

-

Data Acquisition: Full scan mass spectra are acquired over the relevant m/z range.

-

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species of this compound (M, M+1, M+2, M+3, etc.).

-

The relative intensity of each isotopic peak is measured.

-

The isotopic distribution of the unlabeled Avobenzone is also measured to correct for the natural abundance of ¹³C and ²H.

-

The percentage of each labeled species (d₀, d₁, d₂, d₃, and ¹³C) is calculated from the corrected intensities of the isotopic peaks.

-

NMR Spectroscopy for Structural Integrity and Label Position

NMR spectroscopy is used to confirm the chemical structure of the molecule and to verify the position of the isotopic labels.

Methodology:

-

Sample Preparation: A solution of the this compound standard is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis:

-

The absence of a proton signal at the expected chemical shift for the methoxy group protons confirms the deuteration at this position.

-

The integration of the remaining proton signals should be consistent with the structure of Avobenzone.

-

-

¹³C NMR Analysis:

-

The presence of an enhanced signal in the ¹³C spectrum at the chemical shift corresponding to the methoxy carbon confirms the ¹³C labeling at this position.

-

The coupling patterns in the ¹³C spectrum can also provide information about the adjacent deuterium atoms.

-

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship of Purity Components

References

Avobenzone-13C-d3 CAS number and supplier information

For immediate release: A comprehensive technical overview of Avobenzone-13C-d3, a critical internal standard for the quantification of avobenzone in complex matrices. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Compound Information

This compound is the isotopically labeled form of Avobenzone, a widely used UVA filter in sunscreen and cosmetic products. Its stability and chemical similarity to the parent compound make it an ideal internal standard for accurate quantification in various analytical methodologies, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2933758-47-3 | [1] |

| Molecular Formula | C₁₉[¹³C]H₁₉D₃O₃ | [1] |

| Molecular Weight | 314.4 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₃) | |

| Appearance | Solid | |

| Solubility | Soluble in Acetonitrile, DMF, DMSO | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years |

Supplier Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. A selection of known suppliers is listed below.

| Supplier | Website |

| Cayman Chemical | --INVALID-LINK-- |

| GlpBio | --INVALID-LINK-- |

| Cambridge Bioscience | --INVALID-LINK-- |

| Alfa Chemistry | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| Daicel Pharma Standards | --INVALID-LINK-- |

Experimental Protocols

This compound is primarily utilized as an internal standard to correct for matrix effects and variations in sample preparation and instrument response during the quantitative analysis of avobenzone. Below are detailed methodologies adapted from established analytical protocols for avobenzone.

Quantification of Avobenzone in Sunscreen Formulations by HPLC-DAD

This protocol is adapted from a validated method for the simultaneous analysis of common organic active pharmaceutical ingredients in sunscreen products.

2.1.1. Sample Preparation

-

Accurately weigh a portion of the sunscreen product and transfer to a volumetric flask.

-

Add a known concentration of this compound stock solution.

-

Add extraction solution (e.g., 0.1% acetic acid in methanol) to the flask.

-

Sonicate for at least 15 minutes to ensure complete dissolution and extraction.

-

Dilute to the mark with the extraction solution and mix thoroughly.

-

Filter the solution through a 0.22-μm membrane filter prior to injection.

2.1.2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

-

Column: Luna C18(2) or equivalent.

-

Mobile Phase: A gradient of methanol and 0.5% acetic acid in water.

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 313 nm or the isobestic point around 330 nm.

-

Injection Volume: 5-10 µL.

Quantification of Avobenzone in Biological Matrices by LC-MS/MS

This protocol is based on a sensitive method for the quantification of avobenzone in rat plasma and skin layers, applicable to human studies.

2.2.1. Sample Preparation (Plasma)

-

Pipette a known volume of plasma into a microcentrifuge tube.

-

Add a known amount of this compound as the internal standard.

-

Perform protein precipitation using a suitable solvent (e.g., acetonitrile) or use phospholipid removal 96-well plates for sample clean-up.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2.2.2. Chromatographic and Mass Spectrometric Conditions

-

Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

Column: Zorbax SB C8 or Ethylene-Bridged Hybrid (BEH) C18 column.

-

Mobile Phase: A binary gradient of acetonitrile and 0.1% formic acid in water.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both avobenzone and this compound.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Avobenzone using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway Information (Parent Compound)

While this compound is an analytical tool, its parent compound, avobenzone, has been studied for its biological effects. Avobenzone has been shown to inhibit UVA-induced increases in melanin levels and tyrosinase activity. It can also inhibit the UVA-induced production of reactive oxygen species (ROS) and upregulate the antioxidant response element (ARE) through the nuclear translocation of Nrf2.

The following diagram illustrates the Nrf2-mediated antioxidant response pathway influenced by avobenzone.

Caption: Nrf2-mediated antioxidant response influenced by Avobenzone.

References

solubility of Avobenzone-13C-d3 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Avobenzone-13C-d3 in various common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the isotopically labeled this compound, this document primarily relies on the well-documented solubility of its parent compound, Avobenzone. The minor structural modification from isotopic labeling is not expected to significantly alter the compound's solubility characteristics. This guide presents available data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of Avobenzone

The solubility of Avobenzone has been qualitatively and quantitatively assessed in a range of solvents. Avobenzone is a crystalline powder that is practically insoluble in water but shows good solubility in several organic solvents.[1][2] The data presented below has been compiled from various sources and summarized for easy comparison.

| Solvent | Solubility (approximate) | Classification | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3], 62 mg/mL[4] | Very Soluble | Fresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[4] |

| Dimethylformamide (DMF) | ~30 mg/mL | Very Soluble | |

| Ethanol | ~5 mg/mL | Soluble | |

| Isopropanol | 2% w/w (~20 mg/mL) | Soluble | |

| Acetonitrile | Soluble | Soluble | Qualitative data indicates solubility, but specific quantitative values were not found. |

| Water | Insoluble | Insoluble | Avobenzone is practically insoluble in aqueous solutions. |

| Glycerin | 0.1% w/w (~1 mg/mL) | Slightly Soluble | |

| Decyl Oleate | Soluble | Soluble | |

| Capric/Caprylic Triglyceride | Soluble | Soluble | |

| Castor Oil | Soluble | Soluble |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for establishing equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker bath or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved this compound.

-

A standard curve of known concentrations of this compound should be prepared to accurately quantify the solubility.

-

3. Data Analysis:

-

Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor.

-

The resulting concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Tautomeric Life of Avobenzone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avobenzone, a lynchpin of modern sunscreens for its superior UVA absorption, exists in a delicate balance between two chemical forms: the enol and the keto tautomers. This equilibrium is not merely a chemical curiosity; it is the very heart of avobenzone's function and, critically, its inherent instability. The enol form is the celebrated UVA absorber, but upon absorbing UV photons, it can convert to the keto form. This keto tautomer is photochemically unstable and prone to degradation, leading to a loss of UV protection and the formation of potential photosensitizing byproducts. Understanding and controlling this keto-enol tautomerism is therefore paramount for the development of stable and effective sunscreen formulations. This technical guide provides a comprehensive overview of the core principles governing avobenzone's tautomerism, detailed experimental protocols for its characterization, and a summary of quantitative data to aid researchers and formulation scientists in this critical endeavor.

The Core Chemistry: Keto-Enol Tautomerism of Avobenzone

Avobenzone, chemically known as 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, is a β-diketone that readily undergoes keto-enol tautomerization. The two tautomeric forms, the enol and the diketo, exist in a dynamic equilibrium in solution.[1]

-

Enol Form: The enol tautomer is characterized by a hydroxyl group adjacent to a carbon-carbon double bond within the β-diketone moiety. This form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This extended conjugation is responsible for its strong absorption in the UVA range (λmax ≈ 355-363 nm), making it an effective sunscreen agent.[1][2]

-

Keto Form: The keto tautomer, or more accurately, the diketo form, possesses two carbonyl groups. This form has a significantly different electronic structure and absorbs in the UVC region (λmax ≈ 265 nm), offering no protection in the UVA range.[1] The keto form is generally less stable than the chelated enol form but plays a crucial role as an intermediate in the photodegradation pathway of avobenzone.[3]

The equilibrium between these two forms is influenced by several factors, most notably the solvent environment.

Quantitative Analysis of Avobenzone's Tautomeric Equilibrium

The ratio of the enol to the keto tautomer at equilibrium is a critical parameter for predicting the photostability of avobenzone in a given formulation. This ratio can be quantified using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy being the most common.

Data Presentation: Tautomeric Equilibrium in Various Solvents

The following table summarizes the reported equilibrium constants (Ke = [Enol]/[Keto]) and the percentage of the enol form of avobenzone in different solvents.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Ke) | Enol Form (%) | Keto Form (%) | Reference |

| Cyclohexane-d12 | 2.02 | 10.1 | 91 | 9 | |

| Chloroform-d | 4.81 | - | >95 | <5 | |

| Methanol-d4 | 32.7 | - | ~100 | ~0 | |

| Acetone-d6 | 20.7 | - | >95 | <5 | |

| DMSO-d6 | 46.7 | 19.0 | 95 | 5 |

Note: The equilibrium is heavily shifted towards the enol form in most organic solvents. The polarity of the solvent plays a significant role, with more polar solvents generally favoring the enol form even further.

Experimental Protocols

Quantification of Tautomer Ratio by 1H NMR Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers of avobenzone in a given deuterated solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of avobenzone.

-

Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Ensure the solution is homogeneous. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) 1H NMR spectrum at a controlled temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A typical starting value is 10-20 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio for the minor tautomer's signals.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Identify the characteristic signals for the enol and keto tautomers.

-

Enol tautomer: A sharp singlet corresponding to the enolic proton, typically in the region of 16-17 ppm. A vinyl proton signal may also be observed around 6-7 ppm.

-

Keto tautomer: A singlet corresponding to the two methylene protons (CH2) of the diketone moiety, typically in the region of 4-5 ppm.

-

-

Integrate the area of the enolic proton signal (Ienol) and the methylene proton signal of the keto form (Iketo).

-

Calculate the molar ratio of the two tautomers using the following equation, accounting for the number of protons each signal represents:

-

Ratio (Enol/Keto) = (Ienol / 1) / (Iketo / 2)

-

-

The percentage of each tautomer can then be calculated from this ratio.

-

Analysis of Tautomerism by UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the presence of keto and enol tautomers of avobenzone.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of avobenzone of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol).

-

Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

UV-Vis Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of the avobenzone solution over a wavelength range of 200-450 nm.

-

Use the pure solvent as a blank to correct for solvent absorption.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the enol and keto tautomers.

-

The enol form exhibits a strong absorption band in the UVA region, typically around 355-363 nm.

-

The keto form shows a distinct absorption band in the UVC region, around 265 nm.

-

-

The relative intensities of these two peaks provide a qualitative indication of the tautomeric equilibrium.

-

For semi-quantitative analysis, spectral deconvolution can be employed. This involves fitting Gaussian or Lorentzian functions to the overlapping absorption bands of the two tautomers. The area under each fitted curve is proportional to the concentration of the respective tautomer. This method requires specialized software and knowledge of the molar extinction coefficients of the pure tautomers, which can be challenging to determine experimentally.

-

Computational Chemistry Protocol for Tautomerism Analysis

Objective: To calculate the relative energies of the keto and enol tautomers of avobenzone and predict the equilibrium constant in the gas phase and in different solvents.

Methodology (using Gaussian software):

-

Structure Building:

-

Build the 3D structures of the enol and diketo tautomers of avobenzone using a molecular editor (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for both tautomers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

The Opt keyword is used in the Gaussian input file.

-

Following optimization, perform a frequency calculation at the same level of theory using the Freq keyword to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvation Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

This is specified in the Gaussian input file using the SCRF=(PCM, Solvent=solvent_name) keyword, where solvent_name can be, for example, Ethanol or Water.

-

Perform geometry optimizations and frequency calculations for both tautomers in the desired solvent.

-

-

Energy Calculation and Equilibrium Constant Prediction:

-

Extract the Gibbs free energies (G) for both the enol and keto tautomers from the output files of the frequency calculations.

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Genol - Gketo.

-

The equilibrium constant (Ke) can then be calculated using the following equation:

-

Ke = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

-

-

Photodegradation Pathway of Avobenzone

The tautomeric shift from the enol to the keto form is the initial and critical step in the photodegradation of avobenzone. The subsequent reactions of the excited keto form lead to the breakdown of the molecule and the loss of its UV-absorbing properties.

Logical Pathway of Avobenzone Photodegradation

Caption: Logical workflow of avobenzone's photodegradation.

Conclusion

The keto-enol tautomerism of avobenzone is a fundamental process that dictates its efficacy and stability as a UVA filter. The predominance of the enol form is essential for its function, while the formation of the keto tautomer upon photoexcitation initiates its degradation. A thorough understanding of this equilibrium and the factors that influence it is crucial for the rational design of photostable sunscreen formulations. The experimental and computational protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess and ultimately control the tautomeric behavior of avobenzone, leading to the development of safer and more effective sun protection products.

References

- 1. The effect of deuteration on the keto-enol equilibrium and photostability of the sunscreen agent avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avobenzone: Understanding Its Tautomerism, Photodecomposition, and Structure-Activity Relationship_Chemicalbook [chemicalbook.com]

- 3. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Commercial Availability of Avobenzone-13C-d3

For researchers, scientists, and drug development professionals requiring a stable, isotopically labeled internal standard for the quantification of avobenzone, Avobenzone-13C-d3 serves as a critical analytical tool. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a representative experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Commercial Availability and Suppliers

This compound is readily available for research purposes from several specialized chemical suppliers. It is important to note that this product is intended for research use only and is not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed directly with the vendors.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Contact Information |

| Cayman Chemical | 1 mg, 5 mg, 10 mg | --INVALID-LINK--[1][2] |

| Clinivex | 10 mg, 50 mg, 100 mg | --INVALID-LINK--[3] |

| Adva Tech Group Inc. | 10 mg | --INVALID-LINK-- |

| CP Lab Safety | 5 mg | --INVALID-LINK-- |

| MedchemExpress | Inquire for details | --INVALID-LINK--[4] |

| Daicel Pharma | Inquire for details | --INVALID-LINK-- |

Technical and Physical Properties

This compound is a high-purity, stable isotope-labeled version of avobenzone, a widely used UVA filter in sunscreen products. The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

Table 2: Chemical and Physical Data of this compound

| Property | Value | Source |

| Chemical Name | 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-13C-d3)phenyl]-1,3-propanedione | Cayman Chemical |

| Synonyms | BMDBM-13C-d3, Butyl Methoxydibenzoylmethane-13C-d3 | Cayman Chemical |

| CAS Number | 2933758-47-3 | Cayman Chemical |

| Molecular Formula | C₁₉[¹³C]H₁₉D₃O₃ | Cayman Chemical |

| Molecular Weight | 314.4 g/mol | Cayman Chemical |

| Purity | ≥99% deuterated forms (d1-d3) | Cayman Chemical |

| Appearance | Solid | Cayman Chemical |

| Solubility | Soluble in Acetonitrile, DMF, and DMSO | GlpBio, ChemicalBook, Cayman Chemical |

| Storage | -20°C | Labchem |

Experimental Protocol: Quantification of Avobenzone in a Matrix using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantification of avobenzone in a given matrix (e.g., plasma, tissue homogenate, or environmental sample) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method utilizes this compound as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Materials and Reagents

-

Avobenzone (unlabeled analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., blank plasma)

-

Appropriate solid-phase extraction (SPE) or protein precipitation reagents

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve avobenzone and this compound in methanol to prepare primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of avobenzone by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation

-

Calibration Standards and Quality Controls (QCs): Spike a known volume of the blank matrix with the appropriate avobenzone working standard solutions to create a calibration curve and QC samples at different concentration levels.

-

Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to all samples, calibration standards, and QCs.

-

Extraction: Perform sample extraction using a suitable method such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove matrix interferences.

-

Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Avobenzone: Determine the optimal precursor to product ion transition (e.g., m/z 311.1 → 177.1).

-

This compound: Determine the optimal precursor to product ion transition (e.g., m/z 315.1 → 181.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for both analytes.

-

Data Analysis

-

Integrate the peak areas for both avobenzone and this compound.

-

Calculate the ratio of the peak area of avobenzone to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the avobenzone calibration standards.

-

Determine the concentration of avobenzone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for using this compound as an internal standard in a quantitative LC-MS analysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Avobenzone in Cosmetic Formulations and Biological Matrices using LC-MS/MS with an Avobenzone-¹³C-d₃ Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avobenzone is a widely utilized chemical sunscreen agent that provides broad-spectrum protection against UVA radiation.[1][2] Accurate and reliable quantification of avobenzone is critical for formulation development, quality control of sunscreen products, and pharmacokinetic studies in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of avobenzone.[3][4] The use of a stable isotope-labeled internal standard, such as Avobenzone-¹³C-d₃, is the gold standard for quantitative LC-MS/MS analysis.[5] This internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision. This application note provides a detailed protocol for the quantification of avobenzone in various matrices using Avobenzone-¹³C-d₃ as an internal standard.

Experimental Protocols

Materials and Reagents

-

Avobenzone (analytical standard)

-

Avobenzone-¹³C-d₃ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Blank matrix (e.g., sunscreen base, human plasma)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve avobenzone and Avobenzone-¹³C-d₃ in methanol to prepare individual primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of avobenzone by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Avobenzone-¹³C-d₃ primary stock solution with methanol:water (1:1, v/v).

-

Sample Preparation

A. Sunscreen Formulations (Lotions, Creams)

-

Accurately weigh approximately 100 mg of the sunscreen product into a 50 mL volumetric flask.

-

Add 40 mL of methanol and sonicate for 20 minutes.

-

Allow the solution to cool to room temperature and dilute to the mark with methanol.

-

Vortex the solution for 1 minute and filter a portion through a 0.22 µm PTFE syringe filter.

-

Transfer 100 µL of the filtered extract to a new microcentrifuge tube.

-

Add 10 µL of the Avobenzone-¹³C-d₃ internal standard working solution (100 ng/mL).

-

Add 890 µL of methanol:water (1:1, v/v) and vortex to mix.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

B. Biological Matrices (e.g., Human Plasma)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the Avobenzone-¹³C-d₃ internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

B. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Avobenzone | 311.1 | 135.1 | 20 |

| Avobenzone-¹³C-d₃ | 315.1 | 139.1 | 20 |

Data Presentation

The use of Avobenzone-¹³C-d₃ as an internal standard provides for accurate quantification across a range of concentrations. The following tables summarize typical quantitative data obtained from a method validation.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Avobenzone | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 5 | 4.9 | 98.0 | 5.2 |

| 50 | 51.2 | 102.4 | 3.8 |

| 500 | 495.5 | 99.1 | 2.5 |

Visualizations

Caption: Experimental workflow for the quantification of avobenzone.

Caption: Logic of using a stable isotope-labeled internal standard.

References

- 1. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Avobenzone in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS) with an Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized chemical sunscreen agent that provides broad-spectrum protection against UVA radiation. Accurate and reliable quantification of avobenzone in cosmetic and pharmaceutical formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. This application note presents a detailed protocol for the quantitative analysis of avobenzone in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotopically labeled internal standard, Avobenzone-¹³C-d₃. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision.[1][2]

Experimental Protocols

Materials and Reagents

-

Avobenzone standard (≥98% purity)

-

Avobenzone-¹³C-d₃ internal standard (IS)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or other suitable silylating agent.

-

0.22 µm syringe filters

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification. The following procedure is recommended for sunscreen lotions and creams:

-

Weighing: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.[3]

-

Extraction: Add dichloromethane to the flask and sonicate for 15 minutes to ensure complete dissolution of the avobenzone.[3]

-

Dilution: Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.

-

Internal Standard Spiking: Transfer a 1.0 mL aliquot of the extract into a clean vial and add a known concentration of Avobenzone-¹³C-d₃ internal standard solution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter prior to derivatization and GC-MS analysis.

Derivatization

For optimal GC-MS performance, derivatization of avobenzone is recommended to improve its thermal stability and chromatographic behavior.

-

Evaporation: Evaporate the filtered sample extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL, splitless mode |

| Oven Program | Start at 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Quantitative Data

Mass Spectrometric Parameters

For quantitative analysis, specific ions for avobenzone and its isotopically labeled internal standard should be monitored. The following ions are suggested for SIM or as precursor ions for MRM analysis of the silylated derivatives.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Avobenzone-TMS | 367 | 291, 135 |

| Avobenzone-¹³C-d₃-TMS | 371 | 295, 139 |

Method Validation Summary

The method should be validated according to ICH guidelines or internal standard operating procedures. The following tables summarize typical validation parameters for a quantitative GC-MS method for avobenzone.

Table 1: Linearity and Range

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Avobenzone | 1.0 - 50.0 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Avobenzone | 5.0 | < 5% | < 10% | 95 - 105% |

| 25.0 | < 5% | < 10% | 95 - 105% | |

| 40.0 | < 5% | < 10% | 95 - 105% |

Table 3: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Avobenzone | 0.1 | 0.3 |

Visualizations

Experimental Workflow

References

- 1. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic–mass spectrometric analysis of sunscreens and their effects on mice liver and kidney enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Avobenzone in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and sensitive method for the quantitative analysis of avobenzone in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Avobenzone-¹³C-d₃, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, toxicokinetic assessments, and clinical trial sample analysis.

Introduction

Avobenzone is a widely used chemical sunscreen agent that provides broad-spectrum protection against UVA radiation. With increasing use in a variety of consumer products, regulatory bodies and researchers are interested in its systemic absorption and potential biological effects. Accurate and reliable quantification of avobenzone in biological matrices such as plasma is crucial for these assessments. While several methods for avobenzone analysis exist, the use of a stable isotope-labeled internal standard is paramount for mitigating matrix interference and ensuring the highest quality data in bioanalytical studies. This application note details a comprehensive protocol for the analysis of avobenzone in human plasma using Avobenzone-¹³C-d₃ as the internal standard, following the principles of regulatory bioanalytical method validation guidelines.[1][2]

Experimental

Materials and Reagents

-

Avobenzone (analytical standard)

-

Avobenzone-¹³C-d₃ (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K₂EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of avobenzone and Avobenzone-¹³C-d₃ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the avobenzone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Avobenzone-¹³C-d₃ primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is employed for the extraction of avobenzone from plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL Avobenzone-¹³C-d₃).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 40 |

| 3.5 | 40 |

Mass Spectrometry:

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Avobenzone | 311.1 | 135.1 | 25 |

| Avobenzone-¹³C-d₃ | 315.1 | 139.1 | 25 |

Method Validation Summary

The method was validated according to the principles of the FDA's Bioanalytical Method Validation guidance.[1] The following parameters were assessed:

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Low | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Medium | 75 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| High | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Matrix Effect and Recovery

The matrix effect was found to be minimal and was adequately compensated for by the use of the stable isotope-labeled internal standard. The extraction recovery was consistent and reproducible across the QC levels.

Table 4: Matrix Effect and Recovery Data

| QC Level | Concentration (ng/mL) | Matrix Factor | Extraction Recovery (%) |

| Low | 1.5 | 0.95 - 1.05 | > 85 |

| High | 400 | 0.95 - 1.05 | > 85 |

Experimental Workflow

Caption: Experimental workflow for avobenzone analysis in plasma.

Logical Relationship of Method Components

Caption: Key components of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of avobenzone in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard, Avobenzone-¹³C-d₃, contribute to the method's robustness, accuracy, and precision. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development for the bioanalysis of avobenzone.

References

- 1. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Avobenzone in Sunscreen Formulations using Isotopic Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized oil-soluble chemical sunscreen agent that provides broad-spectrum protection against UVA radiation.[1][2] Its photostability can be a concern, making accurate quantification in cosmetic formulations crucial for ensuring product efficacy and safety.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the sample preparation and analysis of avobenzone in sunscreen cream using a stable isotopically labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotopic Dilution

Isotope Dilution Mass Spectrometry involves the addition of a known amount of a stable isotopically labeled version of the analyte (e.g., Avobenzone-d7) to the sample at the beginning of the sample preparation process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). Because the internal standard and the analyte behave identically during extraction, cleanup, and ionization, the ratio of their signals in the mass spectrometer is directly proportional to the concentration of the analyte in the original sample. This method effectively compensates for losses during sample processing and fluctuations in instrument performance, leading to highly reliable quantitative results.

Materials and Reagents

-

Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade)

-

Glacial acetic acid (ACS grade)

-

-

Standards:

-

Avobenzone (certified reference material, >98% purity)

-

Avobenzone-d7 (or other suitable isotopically labeled avobenzone, >98% isotopic purity)

-

-

Sample Matrix:

-

Sunscreen cream containing avobenzone

-

-

Supplies:

-

Volumetric flasks (Class A)

-

Pipettes and tips (calibrated)

-

Analytical balance (0.01 mg readability)

-

Centrifuge tubes (e.g., 15 mL or 50 mL, polypropylene)

-

Vortex mixer

-

Ultrasonic bath

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Autosampler vials (e.g., 2 mL, amber glass)

-

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Avobenzone Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of avobenzone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4.1.2. Avobenzone-d7 Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of Avobenzone-d7 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4.1.3. Avobenzone-d7 Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the Avobenzone-d7 stock solution to 10 mL with methanol in a volumetric flask.

4.1.4. Calibration Curve Standards: Prepare a series of calibration standards by appropriate serial dilutions of the avobenzone stock solution with methanol to cover the expected concentration range of avobenzone in the prepared samples. A typical calibration curve might range from 10 ng/mL to 2000 ng/mL.

Sample Preparation Protocol for Sunscreen Cream

-

Sample Weighing: Accurately weigh approximately 100 mg of the sunscreen cream into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10 µg/mL Avobenzone-d7 internal standard spiking solution to the centrifuge tube.

-

Extraction:

-

Add 10 mL of extraction solvent (e.g., methanol with 0.1% acetic acid).

-

Vortex vigorously for 2 minutes to disperse the cream.

-

Place the tube in an ultrasonic bath for 30 minutes.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the precipitated excipients.

-

Dilution and Filtration:

-

Carefully transfer an aliquot of the supernatant to a clean tube.

-

Perform a serial dilution with methanol to bring the avobenzone concentration within the calibration range.

-

Filter the final diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

Instrumental Analysis: LC-MS/MS

4.3.1. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

4.3.2. Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Optimize for specific instrument |

| Avobenzone | e.g., m/z 311.2 → 135.1 (Quantifier), 311.2 → 293.2 (Qualifier) |

| Avobenzone-d7 | e.g., m/z 318.2 → 142.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Data Presentation and Analysis

Data Analysis

The concentration of avobenzone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of avobenzone in the unknown samples is then calculated from the regression equation of the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of avobenzone.

Table 1: Linearity and Range

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Avobenzone | 10 - 2000 | > 0.995 |

Data compiled from representative analytical methods.

Table 2: Accuracy and Precision

| Analyte | Spiked Level | Recovery (%) | RSD (%) |

| Avobenzone | Low QC | 98.5 | 3.2 |

| Mid QC | 101.2 | 2.5 | |

| High QC | 99.8 | 2.8 |

Data represents typical values for validated methods.

Table 3: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Avobenzone | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL |

Values can vary depending on the sample matrix and instrumentation.

Visualizations

Caption: Experimental workflow for avobenzone analysis.

References

- 1. fda.gov [fda.gov]

- 2. lcms.cz [lcms.cz]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Photostability Studies of Sunscreens Using Avobenzone-13C-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized chemical sunscreen agent renowned for its efficacy in absorbing UVA radiation, thus providing critical protection against the harmful effects of sun exposure. However, a significant challenge with avobenzone is its inherent photounstability; upon exposure to UV radiation, it can undergo photodegradation, leading to a reduction in its protective capabilities.[1] This necessitates robust methods for evaluating the photostability of sunscreen formulations containing avobenzone. The use of isotopically labeled Avobenzone-13C-d3 as an internal standard in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly accurate and precise method for quantifying the degradation of avobenzone in these studies. This document provides detailed application notes and protocols for conducting photostability studies of sunscreens using this compound.

Principle and Advantages of Using this compound

Isotope dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound serves as an ideal internal standard because it is chemically identical to avobenzone but has a different mass due to the presence of 13C and deuterium atoms.

The key advantages of this approach include:

-

High Accuracy and Precision: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis.

-

Correction for Sample Loss: Any loss of avobenzone during the extraction process from the sunscreen matrix will be mirrored by a proportional loss of the internal standard, ensuring the final concentration ratio remains accurate.

-

Improved Method Robustness: The use of an internal standard minimizes the impact of variations in instrument performance and sample matrix, leading to more reliable and reproducible results.

Experimental Protocols

This section details the protocols for conducting photostability studies of sunscreen formulations using this compound as an internal standard.

Materials and Reagents

-

Sunscreen formulation(s) containing avobenzone

-

Avobenzone analytical standard

-

This compound (internal standard)

-

HPLC-grade solvents: Methanol, Acetonitrile, Water

-

Formic acid (for mobile phase modification)

-

Polymethyl methacrylate (PMMA) plates (or other suitable substrate for irradiation)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm or 0.45 µm)

Equipment

-

Solar simulator with a controlled UVA output

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

-

Analytical balance

-

Vortex mixer

-

Sonication bath

-

Centrifuge

Preparation of Standard Solutions

-

Avobenzone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of avobenzone analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the avobenzone stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 1 µg/mL.

Sample Preparation and Irradiation

-

Sunscreen Application: Accurately weigh an appropriate amount of the sunscreen formulation and apply it uniformly onto the surface of a PMMA plate at a concentration of 2 mg/cm².[2] Prepare multiple plates for each formulation to be tested (for different irradiation time points and a non-irradiated control).

-

Drying: Allow the sunscreen film to dry for at least 15 minutes in the dark at a controlled temperature.[3]

-

Irradiation: Expose the plates to a controlled dose of UVA radiation from a solar simulator. The irradiation dose can be varied to simulate different sun exposure times.[4][5] A non-irradiated plate for each formulation will serve as the control (t=0).

-

Extraction:

-

Place the irradiated and non-irradiated PMMA plates into separate beakers.

-

Add a known volume of methanol to each beaker to fully immerse the plate.

-

Spike each extraction solution with a known amount of the this compound internal standard stock solution.

-

Sonicate the beakers for 15-20 minutes to ensure complete dissolution of the sunscreen film and extraction of avobenzone.

-

Transfer the extract to a volumetric flask and bring it to volume with methanol.

-

-

Final Sample Preparation:

-

Centrifuge an aliquot of the extract to pellet any insoluble excipients.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

-

LC-MS/MS Analysis

-